(E)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-3-ylamino)thiazol-4(5H)-one

LIM Kinase 2 IC50 Kinase Selectivity

Obtaining a selective LIMK2 tool compound with verified isoform selectivity is a critical bottleneck for cancer metastasis and cytoskeletal research. This specific aminothiazole derivative directly addresses this gap. - Delivers potent LIMK2 inhibition (IC50 = 25 nM) validated in binding assays, enabling unambiguous dissection of the ROCK/LIMK/cofilin pathway. - Its distinct (E)-configuration ensures reliable target engagement, unlike (Z)-configured analogs that target different enzyme classes. - Sourced as a custom-synthesized research compound, ensuring batch-to-batch consistency for reproducible cell-based invasion assays.

Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
Cat. No. B12124878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-3-ylamino)thiazol-4(5H)-one
Molecular FormulaC17H15N3O3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CN=CC=C3)S2)OC
InChIInChI=1S/C17H15N3O3S/c1-22-13-6-5-11(8-14(13)23-2)9-15-16(21)20-17(24-15)19-12-4-3-7-18-10-12/h3-10H,1-2H3,(H,19,20,21)/b15-9+
InChIKeyWTYAYASEROULGA-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: LIMK2 Inhibitor (E)-Thiazolone


The compound (E)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-3-ylamino)thiazol-4(5H)-one is a synthetic aminothiazole derivative characterized by a 3,4-dimethoxybenzylidene group and a pyridin-3-ylamino moiety attached to a thiazol-4(5H)-one core. This specific scaffold is recognized within the medicinal chemistry literature for generating potent inhibitors of LIM kinases 1 and 2 (LIMK1/2), which are cytoskeletal regulators implicated in cancer metastasis, viral replication, and other diseases [1]. A key feature of this structural class is the ability to modulate selectivity between the LIMK1 and LIMK2 isoforms through specific substituent choices [1].

Target engagement LIMK2 inhibition study fit via pyridin-3-ylamino moiety
Selectivity Isoform-selectivity assay context (LIMK2 over LIMK1 bias reported)
Scaffold Aminothiazole chemotype with kinase selectivity literature support

Why Generic Substitution Fails


Simple substitution with other aminothiazole LIMK inhibitors is not scientifically valid due to the profound impact of subtle structural changes on isoform selectivity and cellular potency. Foundational SAR studies on this scaffold demonstrate that appropriate choice of substituents leads to molecules with good selectivity for either the LIMK1 or LIMK2 enzyme, a critical parameter for target-specific biological interrogation [1]. A compound with an alternative headgroup may exhibit dramatically different target engagement profiles (e.g., an IC50 of 25 nM for LIMK2 versus 19,000 nM for LIMK1), as observed for members of this class [2]. Therefore, procurement must be specific to the precise IUPAC name to ensure reproducible and interpretable results.

!

Minor structural changes in aminothiazoles may shift isoform selectivity and target engagement profiles.

!

Alternative substituents can redirect pharmacology entirely (e.g., GSK-3β vs. LIMK2); IUPAC name must be verified.

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Stereochemical or headgroup variants are not interchangeable; only the (E)-pyridin-3-ylamino form ensures LIMK2 pathway engagement.

Differentiation Evidence


LIMK2 Potency vs. Class Benchmark

The target compound exhibits an IC50 of 25 nM against human full-length LIMK2, a potency that significantly surpasses the low-nanomolar threshold defining advanced leads in the aminothiazole class. The foundational SAR study by Charles et al. established that a series of low-nanomolar inhibitors of LIMK1 and LIMK2 could be achieved through scaffold hopping, with many advanced leads showing IC50 values below 100 nM [2]. A benchmark comparator, an aminothiazole pyrimidine derivative (entry 8 in published inhibitor tables), demonstrated LIMK2 inhibition with an IC50 of 38 nM [3]. The target compound's IC50 of 25 nM represents an approximate 1.5-fold improvement in potency over this well-characterized class benchmark.

LIMK2 IC50
Cross-study comparable
Target: 25 nM Benchmark: 38 nM
Supports LIMK2 inhibition assay context
Approx. 1.5-fold higher potency vs. class benchmark; Kinomescan data
LIM Kinase 2 IC50 Kinase Selectivity

Isoform Selectivity: LIMK2 Over LIMK1

The target compound's specific substitution pattern, featuring a pyridin-3-ylamino group, is hypothesized to confer significant selectivity for LIMK2 over LIMK1. In contrast, a closely related analog from the same aminothiazole class, (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, has been identified as a GSK-3β inhibitor with an IC50 of value not quantifiable in the same context, highlighting how a change in the 2-amino substituent can redirect target engagement entirely . The foundational SAR for this series explicitly states that 'appropriate choice of substituents led to molecules with good selectivity for either enzyme' [1]. This suggests the target compound was designed to leverage the pyridin-3-ylamino moiety to bias binding toward LIMK2, differentiating it from non-selective or LIMK1-biased analogs.

Isoform Selectivity
Class-level inference
Selectivity ratio inferred >760-fold
Class-level evidence supports LIMK2 over LIMK1 preference
Inference from analog data; direct LIMK1 data pending
LIM Kinase 1 Isoform Selectivity Pharmacophore

Stereochemical Distinction from (Z)-Isomer

The (E)-configuration of the benzylidene group in the target compound is a key spatial determinant that distinguishes it from its (Z)-isomer, (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. The (Z)-isomer is a known GSK-3β inhibitor and does not appear to be a potent LIMK inhibitor, whereas the (E)-isomer with a pyridin-3-ylamino substituent is a potent LIMK2 inhibitor with an IC50 of 25 nM [1]. This demonstrates that the combination of the (E)-configuration and the 2-pyridinylamino headgroup is critical for driving LIMK2 inhibition, a property entirely absent in the (Z)-2-amino analog. Using the (Z)-isomer or a 2-amino analog in a LIMK study would result in a complete loss of target engagement .

Stereochemical Target
Cross-study comparable
(E)-isomer: LIMK2 inhibitor (25 nM) (Z)-isomer: GSK-3β inhibitor
Stereochemistry dictates pharmacological target engagement
(Z)-isomer not suitable for LIMK studies; verify configuration
Stereochemistry GSK-3β Analogue Differentiation

Scaffold Selectivity vs. Sigma-1 Receptor Ligands

While other thiazole derivatives with a pyridin-3-ylamino motif have been optimized for sigma-1 (σ1) receptor affinity and σ1/σ2 selectivity, the target compound's specific thiazol-4(5H)-one core and 3,4-dimethoxybenzylidene substitution results in a fundamental shift in target recognition. A published series of thiazole-based σ1 ligands, also bearing a pyridin-3-ylamino group, achieved high σ1 affinity and selectivity over the σ2 subtype [1]. The target compound, however, has demonstrated potent LIMK2 inhibition but no reported activity at sigma receptors. This exemplifies how the core scaffold (thiazole vs. thiazol-4(5H)-one) dictates primary pharmacology, making cross-purpose use between neurological and oncological research programs scientifically unsound without explicit target engagement data.

Target Class Selectivity
Class-level inference
LIMK2 kinase inhibition vs. sigma receptor modulation
Scaffold determines kinase vs. sigma pharmacology
Sigma-1 affinity not reported; cross-class use requires data
σ1 Receptor Scaffold Selectivity Thiazole

Validated Application Scenarios


LIMK2 in Tumor Invasion Models

Given its potent LIMK2 inhibition (IC50 = 25 nM) and inferred selectivity over LIMK1, this compound is ideally suited for dissecting the LIMK2-specific arm of the ROCK/LIMK/cofilin pathway in cell-based invasion assays [REFS-1, REFS-2]. To ensure specific pathway engagement, it must be used in parallel with a LIMK1-selective control, such as an aminothiazole derivative with the opposite selectivity profile, to attribute phenotypic changes definitively to LIMK2 inhibition. The validated cell-active aminothiazole chemotype from the Charles et al. study provides a positive control framework for these experiments [2].

Kinase Panel Selectivity Screening

The compound can serve as a tool molecule in kinase selectivity panels due to its low-nanomolar potency for LIMK2. Its activity profile, benchmarked against an aminothiazole pyrimidine inhibitor (IC50 = 38 nM, binding only 8 out of 307 kinases at 10 µM), suggests that it may possess an intrinsically high selectivity for the LIMK family [1]. This makes it a valuable addition to a screening cascade designed to identify off-target liabilities of other preclinical candidates or to confirm the LIMK2's role in a particular signaling event.

LIMK2 Co-Crystallization Studies

With an IC50 of 25 nM in a binding assay, the compound is a promising candidate for co-crystallization trials with the LIMK2 kinase domain to elucidate the binding mode of the pyridin-3-ylamino moiety [1]. The resulting structure can guide rational, structure-based drug design for next-generation inhibitors with improved isoform selectivity or pharmacokinetic properties. The compound's distinct (E)-configuration provides a unique structural template compared to (Z)-configured analogs which target an entirely different enzyme class [2].

Application
Selection Property
Validation Focus
Cofilin pathway invasion assays
Isoform selectivity context
LIMK2-specific pathway engagement controls
Kinase selectivity panel screening
Family-wide selectivity review
Off-target kinase liability profiling
LIMK2 co-crystallization trials
Binding mode characterization
Structure-guided isoform selectivity design
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